molecular formula C6H14O2 B092695 1,4-Hexanediol CAS No. 16432-53-4

1,4-Hexanediol

Cat. No. B092695
CAS RN: 16432-53-4
M. Wt: 118.17 g/mol
InChI Key: QVTWBMUAJHVAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Hexanediol is a diol with the chemical formula C6H14O2. It is a type of hexanediol, which is a family of diols with six carbon atoms. The diols differ in the position of the hydroxyl groups, and 1,4-Hexanediol has its hydroxyl groups at the first and fourth carbon atoms. Although the provided papers do not directly discuss 1,4-Hexanediol, they do mention other hexanediols, such as 1,6-Hexanediol, which can provide insights into the chemical behavior and synthesis of diols in general .

Synthesis Analysis

The synthesis of hexanediols can be achieved through various methods. For instance, 1,6-Hexanediol (HDO) can be synthesized from biobased 5-hydroxymethylfurfural (HMF) using a Pd/ZrP catalyst and formic acid as a hydrogen source . Another general method for preparing hexanediols, including 1,4-Hexanediol, involves the reduction of a corresponding ketohexanoate with lithium aluminum hydride . These methods highlight the versatility of hexanediol synthesis, which may be applicable to 1,4-Hexanediol as well.

Molecular Structure Analysis

The molecular structure of hexanediols is characterized by a six-carbon chain with two hydroxyl groups. The position of these groups affects the molecular interactions and properties of the compound. For example, X-ray crystallographic analysis of hexakis(4-functionalized-phenyl)benzenes, which are related to hexanediols, showed that these compounds can form 2-D networks through unique intermolecular interactions . This suggests that 1,4-Hexanediol could also engage in specific molecular interactions due to its functional groups.

Chemical Reactions Analysis

Hexanediols can participate in various chemical reactions. For instance, 1,6-Hexanediol can be used to synthesize diacrylates through direct esterification with acrylic acid . This indicates that 1,4-Hexanediol may also be used as a precursor for similar esterification reactions. Additionally, the reactivity of hexanediols can be influenced by the presence of catalysts and specific reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexanediols are influenced by their molecular structure. For example, 1,6-Hexanediol can immobilize and condense chromatin in living human cells, which is a property that may be shared by other hexanediols like 1,4-Hexanediol . The ability of hexanediols to affect biological systems suggests that they have unique physical and chemical characteristics that can be harnessed in various applications.

Scientific Research Applications

  • Adsorption Properties : The adsorption of 1,6-hexanediol at interfaces, such as the Hg-aqueous solution interface, has been studied. It was found that 1,6-hexanediol molecules orientate flat against the surface, and their adsorption is well described by the Frumkin or Flory–Huggins isotherms. This research is relevant to understanding the behavior of diols like 1,4-Hexanediol in similar settings (Golȩdzinowski, Dojlido, & Lipkowski, 1985).

  • Phytotoxicity and Cytotoxicity : The potential toxic effects of 1,2-Hexanediol, a closely related compound, have been evaluated using phytotoxicity and cytotoxicity testing methods. This type of research is crucial for assessing the safety of chemicals like 1,4-Hexanediol in various applications (Song & Kim, 2020).

  • Polymer Precursor : 1,6-Hexanediol is an important polymer precursor, and studies have been conducted on synthesizing it from 1,2,6-hexanetriol, which is derivable from 5-hydroxymethylfurfural (HMF), a bio-based platform chemical. This highlights the role of compounds like 1,4-Hexanediol in the polymer industry (Buntara et al., 2012).

  • Biobased Production : Research into the biobased production of butadiene using 1,4-butanediol, which is structurally similar to 1,4-Hexanediol, demonstrates the potential of such diols in sustainable industrial processes (Stalpaert, Cirujano, & Vos, 2017).

  • Effects on Cellular Functions : The effect of 1,6-Hexanediol on chromatin in living cells has been studied. It's found that 1,6-Hexanediol can suppress chromatin motion and hyper-condense chromatin, offering insights into how similar compounds might interact with cellular structures (Itoh et al., 2021).

  • Synthesis Methods : Research on the synthesis of various hexanediols, including 1,4-Hexanediol, provides valuable methods for producing these important chemical compounds (Rudloff, 1958).

  • Enzymatic Activities Impact : Studies show that 1,6-hexanediol, commonly used to dissolve liquid–liquid phase-separated condensates, can impair kinase and phosphatase activities. This indicates the need for cautious use of such solvents in biochemical studies (Düster et al., 2021).

  • Conversion from Biomass : The conversion of 1,6-Hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts has been explored, illustrating the potential of transforming biomass into valuable chemical compounds like 1,4-Hexanediol (Xiao et al., 2016).

Safety And Hazards

1,4-Hexanediol may form explosive mixtures with air on intense heating . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation . It should be kept away from open flames, hot surfaces and sources of ignition .

properties

IUPAC Name

hexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTWBMUAJHVAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436526
Record name 1,4-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Hexanediol

CAS RN

16432-53-4
Record name 1,4-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Hexanediol
Reactant of Route 2
Reactant of Route 2
1,4-Hexanediol
Reactant of Route 3
Reactant of Route 3
1,4-Hexanediol
Reactant of Route 4
Reactant of Route 4
1,4-Hexanediol
Reactant of Route 5
Reactant of Route 5
1,4-Hexanediol
Reactant of Route 6
Reactant of Route 6
1,4-Hexanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.